![molecular formula C22H23FN2O5 B282681 Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as EFMC, is a chemical compound with potential applications in scientific research. EFMC is a pyrimidine-based compound that has been synthesized through various methods, including the Biginelli reaction and the Hantzsch reaction.
作用机制
The mechanism of action of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer and inflammation. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the expression of VEGF and MMP-2, which are involved in angiogenesis and tumor metastasis. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the activation of NF-κB, which is involved in the inflammatory response. Further studies are needed to fully elucidate the mechanism of action of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Biochemical and Physiological Effects
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of NF-κB signaling. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects, possibly through the inhibition of COX-2 expression. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has the potential to be developed into a therapeutic agent for the treatment of cancer and inflammation.
实验室实验的优点和局限性
One advantage of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its high yield and purity when synthesized through the Biginelli or Hantzsch reaction. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively stable and can be stored for long periods of time. However, one limitation of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its limited solubility in water, which can make it difficult to work with in certain experiments. Further studies are needed to optimize the solubility and stability of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate for use in lab experiments.
未来方向
There are several future directions for the study of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One direction is the optimization of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate for use as a therapeutic agent for the treatment of cancer and inflammation. This could involve the development of more potent analogs of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate or the optimization of the synthesis method for increased yield and purity. Another direction is the elucidation of the mechanism of action of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which could lead to the development of more targeted therapies for cancer and inflammation. Finally, the study of Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could lead to the discovery of new signaling pathways involved in cancer and inflammation, which could have implications for the development of novel therapeutics.
合成方法
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized through various methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone intermediate, which is then dehydrated to form the pyrimidine ring. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine to form a dihydropyridine intermediate, which is then oxidized to form the pyrimidine ring. Both methods have been used to synthesize Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate with high yields and purity.
科学研究应用
Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has potential applications in scientific research, particularly in the fields of cancer and inflammation. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of angiogenesis and the induction of apoptosis. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects, possibly through the inhibition of NF-κB signaling. Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has the potential to be developed into a therapeutic agent for the treatment of cancer and inflammation.
属性
分子式 |
C22H23FN2O5 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
ethyl 4-[3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23FN2O5/c1-4-29-21(26)19-13(2)24-22(27)25-20(19)14-9-10-17(28-3)15(11-14)12-30-18-8-6-5-7-16(18)23/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
InChI 键 |
GGWHLJILBKXVOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC=C3F)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
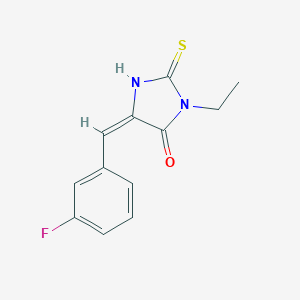
![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
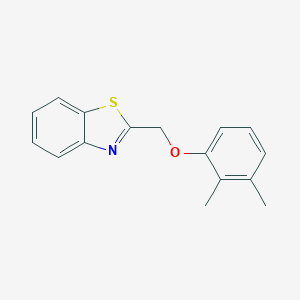
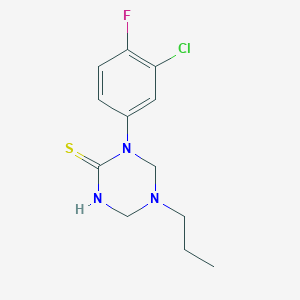
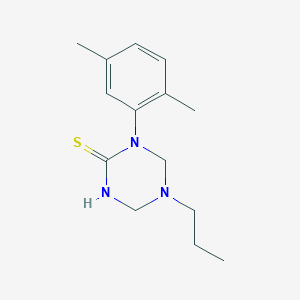

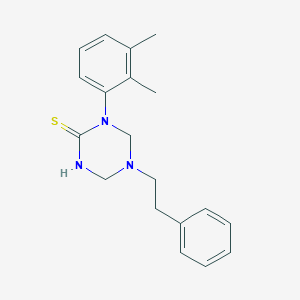
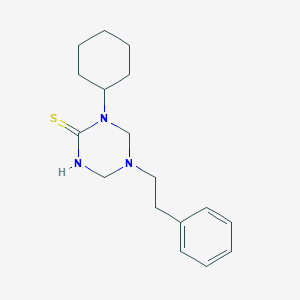
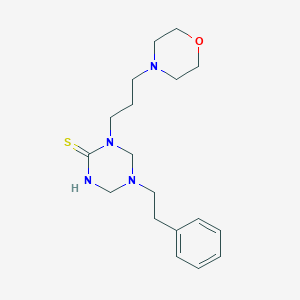
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)